molecular formula C18H15BrN2O B2996879 6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one CAS No. 899990-26-2

6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one

Cat. No. B2996879
CAS RN: 899990-26-2
M. Wt: 355.235
InChI Key: AGKRLJPEETXZNF-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The specific compound you mentioned has additional phenyl and methyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazinone ring, along with phenyl and methyl substituents. The presence of these functional groups would influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridazinone ring could contribute to its aromaticity and stability. The bromophenyl group could make the compound more polar .

Scientific Research Applications

Structural Analysis and Synthetic Approaches

The compound 6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one is a subject of interest in various synthetic and structural chemistry research efforts. One study detailed the structure of a closely related compound, highlighting the geometric configuration of its cyclic groups and their potential for forming polymeric structures through specific intermolecular interactions (Bortoluzzi, Souza, Joussef, & Meyer, 2011). This analysis underscores the significance of such compounds in developing materials with specific physical properties.

Synthesis of Pyridazinone Derivatives

Research on pyridazinone derivatives, including compounds similar to 6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one, has led to the synthesis of various molecules with potential therapeutic applications. For instance, the synthesis of different substituted pyridazinone derivatives and their evaluation for anticonvulsant activity reveal the pharmaceutical potential of these compounds (Samanta et al., 2011).

Cardioactive Agent Development

A notable area of application for pyridazinone derivatives is in the development of cardioactive agents. The 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, closely related to the compound , serves as a critical structural component in several cardio-active drugs either in clinical use or under clinical trials, highlighting the compound's relevance in cardiovascular research (Imran & Abida, 2016).

Enantioseparation for Pharmaceutical Applications

The separation of enantiomers of similar compounds has been explored for enhancing the synthesis of cardiotonic agents, emphasizing the importance of stereochemical considerations in pharmaceutical synthesis. Efficient preparative separation methods have been developed for pyridazinone intermediates, contributing to the manufacturing of high-purity pharmaceuticals (Cheng, Cai, Fu, & Ke, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

6-(4-bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-13-3-2-4-14(11-13)12-21-18(22)10-9-17(20-21)15-5-7-16(19)8-6-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKRLJPEETXZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one

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